BenchChemオンラインストアへようこそ!

(32-Carbonyl)-RMC-5552

mTOR inhibitor Glioma Cell Viability

RapaLink-1 is a third-generation, bivalent mTOR inhibitor for labs studying resistance. Its rapamycin-MLN0128 hybrid structure simultaneously targets two drug-binding pockets, maintaining potent inhibition against resistant mutants where earlier agents fail. Proven to cross the blood-brain barrier, it enables robust CNS oncology models. Its unique linker also offers a handle for targeted delivery research.

Molecular Formula C93H134N10O24
Molecular Weight 1776.1 g/mol
Cat. No. B10828586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(32-Carbonyl)-RMC-5552
Molecular FormulaC93H134N10O24
Molecular Weight1776.1 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11?,16-12+,60-17?,64-49+/t59-,61-,62-,63-,65-,66+,71+,73+,76-,77+,78+,79-,84-,85+,93-/m1/s1
InChIKeyCHLJLODIXLIFHL-RAILKRIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RapaLink-1: A Third-Generation, Bivalent mTOR Inhibitor for Precision Oncology Research


RapaLink-1 (also known as the compound specified) is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism frequently dysregulated in cancer. It is a synthetic hybrid molecule comprising a rapamycin-derived moiety covalently linked via a polyethylene glycol (PEG) chain to an ATP-competitive mTOR kinase inhibitor (TORKi), specifically MLN0128 [1]. This unique architecture is designed to simultaneously engage two distinct drug-binding pockets on the mTOR enzyme, creating a bivalent interaction that overcomes resistance to first- and second-generation inhibitors [1]. Unlike earlier mTOR inhibitors, RapaLink-1 has demonstrated potent activity against cancer-derived, activating mTOR mutants and can cross the blood-brain barrier .

Why RapaLink-1 Cannot Be Replaced by First- or Second-Generation mTOR Inhibitors


Generic substitution with first-generation mTOR inhibitors (rapalogs like sirolimus, everolimus, or temsirolimus) or second-generation mTOR kinase inhibitors (TORKi like MLN0128 or AZD2014) is not scientifically justified due to fundamental differences in mechanism, efficacy against resistant mutants, and pharmacokinetic properties. RapaLink-1's bivalent binding mode allows it to maintain potent inhibition even in the presence of activating mTOR mutations that confer resistance to rapalogs and TORKi [1]. In contrast, first-generation inhibitors incompletely inhibit mTORC1 and can lead to compensatory AKT activation, while second-generation inhibitors are vulnerable to single-point kinase domain mutations [1]. Furthermore, RapaLink-1's unique pharmacophore enables central nervous system (CNS) penetration, a property not shared by many earlier mTOR inhibitors , and its linker design offers a distinct chemical handle that may be exploited for targeted delivery strategies. These differentiating characteristics make RapaLink-1 a distinct tool for specific research applications, such as studying mTOR resistance mechanisms or CNS oncology.

Quantitative Evidence of RapaLink-1 Differentiation: Head-to-Head Comparisons


Superior Potency Over the TORKi Component MLN0128 in Glioma Cell Viability Assays

RapaLink-1 demonstrates significantly greater potency in reducing cell viability compared to its TORKi component, MLN0128, in preclinical glioma models. This data provides a direct, quantitative comparison of the bivalent inhibitor against its monovalent second-generation constituent [1].

mTOR inhibitor Glioma Cell Viability

Enhanced Suppression of T-Cell Proliferation Compared to Rapamycin In Vitro

In a direct head-to-head comparison using primary murine lymphocytes, RapaLink-1 exhibits a greater suppression rate of CD8+ T-cell proliferation than an equivalent concentration of the first-generation mTOR inhibitor rapamycin [1]. This indicates a more pronounced effect on mTORC1-driven immune cell activation.

Immunosuppression T-cell mTORC1

Ability to Cross the Blood-Brain Barrier, a Feature Absent in Many mTOR Inhibitors

RapaLink-1 is reported to have the capacity to cross the blood-brain barrier (BBB) , a key differentiating pharmacokinetic property that is not consistently observed across other mTOR inhibitors. This feature enables its application in research focused on central nervous system malignancies and neurological disorders.

Blood-Brain Barrier CNS Pharmacokinetics

Functional Activity Against Drug-Resistant Activating mTOR Mutants

The primary design goal of RapaLink-1 was to overcome resistance to first- and second-generation mTOR inhibitors. It achieves this by inhibiting cancer-derived, activating mutants of mTOR that are resistant to rapalogs and TORKi. The bivalent binding mode is specifically engineered to maintain potency against mutations like mTOR F2108L and M2327I [1].

Drug Resistance mTOR Mutation Oncology

Primary Research Scenarios for RapaLink-1 Procurement


Investigating mTOR Inhibitor Resistance in Advanced Cancer Models

RapaLink-1 is the tool of choice for studying resistance mechanisms to mTOR-targeted therapies. Its unique bivalent binding allows researchers to investigate tumor biology in models harboring activating mTOR mutations that are refractory to rapalogs and ATP-competitive inhibitors. This is directly supported by evidence demonstrating its activity against resistant mTOR mutants [1]. Procurement is indicated for labs focused on the evolution of resistance in PI3K-AKT-mTOR-driven cancers.

Preclinical Development of Combinatorial Regimens for CNS Malignancies

The reported ability of RapaLink-1 to penetrate the blood-brain barrier [1] makes it an ideal candidate for in vivo efficacy studies in orthotopic models of glioblastoma, medulloblastoma, or brain metastases. Its superior potency over the TORKi component MLN0128 in glioma cells [2] further supports its use as a single-agent or combination partner in CNS oncology research, where achieving sufficient drug exposure in the brain is a critical challenge.

Studying mTORC1-Specific Signaling in Immunology and Transplantation

For studies requiring robust and selective inhibition of the mTORC1-4E-BP1 axis, RapaLink-1 has been shown to outperform rapamycin in suppressing T-cell proliferation and prolonging graft survival in mouse allograft models [1]. Researchers in immunology, transplant biology, and autoimmunity should prioritize RapaLink-1 when seeking a more potent mTORC1 inhibitor to delineate its specific role in T-cell activation and regulatory T-cell expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (32-Carbonyl)-RMC-5552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.